molecular formula C6H13NO2 B13150763 Methyl 4-amino-3-methylbutanoate

Methyl 4-amino-3-methylbutanoate

Cat. No.: B13150763
M. Wt: 131.17 g/mol
InChI Key: XMTSNVMIKXQAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-3-methylbutanoate is an organic compound with the molecular formula C6H13NO2 It is an ester derivative of 4-amino-3-methylbutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-3-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 4-amino-3-methylbutanoic acid and methanol.

    Oxidation: Nitro or imino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methylbutanoate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the corresponding acid and alcohol, which can then participate in further metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: An ester with a similar structure but lacks the amino group.

    Ethyl 4-amino-3-methylbutanoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    4-amino-3-methylbutanoic acid: The parent acid of methyl 4-amino-3-methylbutanoate.

Uniqueness

This compound is unique due to the presence of both an amino group and an ester group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and biochemical research .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl 4-amino-3-methylbutanoate

InChI

InChI=1S/C6H13NO2/c1-5(4-7)3-6(8)9-2/h5H,3-4,7H2,1-2H3

InChI Key

XMTSNVMIKXQAPW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.